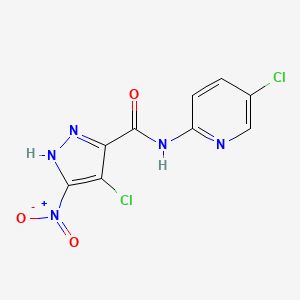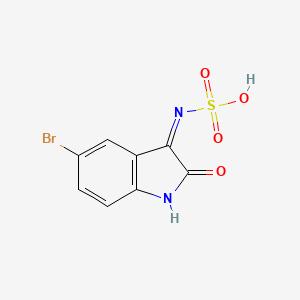
4-chloro-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
4-chloro-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). It has been extensively studied for its potential use in treating autoimmune diseases and transplant rejection.
Mécanisme D'action
4-chloro-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide inhibits JAKs, which are enzymes involved in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, 4-chloro-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide prevents the activation of downstream signaling pathways, including the signal transducer and activator of transcription (STAT) proteins. This results in a reduction in the production of pro-inflammatory cytokines and immune cells, leading to a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects:
4-chloro-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide has been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases and transplant rejection. It has also been shown to improve clinical outcomes in patients with rheumatoid arthritis and psoriasis. However, 4-chloro-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide can also have adverse effects on the immune system, such as an increased risk of infections and malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-chloro-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide is its specificity for JAKs, which allows for targeted inhibition of specific signaling pathways. This can be useful in studying the role of JAKs in various biological processes. However, 4-chloro-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide can also have off-target effects, which can complicate the interpretation of experimental results. Additionally, the high cost of 4-chloro-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide can limit its use in some experiments.
Orientations Futures
There are several future directions for research on 4-chloro-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide. One area of interest is the development of more selective JAK inhibitors that can minimize off-target effects. Another area of research is the identification of biomarkers that can predict patient response to 4-chloro-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide. Additionally, the use of 4-chloro-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide in combination with other immunomodulatory agents is an area of active investigation. Finally, the long-term safety and efficacy of 4-chloro-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide in patients with autoimmune diseases and transplant rejection requires further study.
Applications De Recherche Scientifique
4-chloro-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its ability to prevent transplant rejection. In preclinical studies, 4-chloro-N-(5-chloro-2-pyridinyl)-5-nitro-1H-pyrazole-3-carboxamide has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases and transplant rejection.
Propriétés
IUPAC Name |
4-chloro-N-(5-chloropyridin-2-yl)-5-nitro-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N5O3/c10-4-1-2-5(12-3-4)13-9(17)7-6(11)8(15-14-7)16(18)19/h1-3H,(H,14,15)(H,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYCBZSDFKQIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)C2=NNC(=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(5-chloropyridin-2-yl)-3-nitro-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(1,3-benzodioxol-5-yloxy)ethyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3727231.png)
![2-(4-amino-6-{2-[4-(methylthio)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol](/img/structure/B3727243.png)
![4-{3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B3727259.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(2-thienyl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3727265.png)
![3-(benzylamino)-1-(methylthio)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B3727267.png)

![(4-{2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]vinyl}phenoxy)acetic acid](/img/structure/B3727275.png)
![2-{3-[2-(3-pyridinyl)vinyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B3727279.png)
![6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B3727282.png)
![2-({[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3727284.png)
![2-{3-[2-(2-thienyl)vinyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B3727287.png)
![4-{2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]vinyl}-2-methoxyphenyl acetate](/img/structure/B3727298.png)
![4-methoxy-N-[(4-methyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B3727307.png)
![2-(ethylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3727316.png)